Cas no 107933-32-4 (Dibenz[c,k][1,5,10]oxadiazacyclotridecine,5,6,7,8,9,10,15,17-octahydro-5,10-bis[(4-methylphenyl)sulfonyl]-)

Dibenz[c,k][1,5,10]oxadiazacyclotridecine,5,6,7,8,9,10,15,17-octahydro-5,10-bis[(4-methylphenyl)sulfonyl]- structure
107933-32-4 structure
Product Name:Dibenz[c,k][1,5,10]oxadiazacyclotridecine,5,6,7,8,9,10,15,17-octahydro-5,10-bis[(4-methylphenyl)sulfonyl]-
Numero CAS:107933-32-4
MF:C32H34N2O5S2
MW:590.752766132355
CID:193535
PubChem ID:194752
Update Time:2025-04-19

Dibenz[c,k][1,5,10]oxadiazacyclotridecine,5,6,7,8,9,10,15,17-octahydro-5,10-bis[(4-methylphenyl)sulfonyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Dibenz[c,k][1,5,10]oxadiazacyclotridecine,5,6,7,8,9,10,15,17-octahydro-5,10-bis[(4-methylphenyl)sulfonyl]-
    • Corrigendum
    • 5,10-bis[(4-methylphenyl)sulfonyl]-5,6,7,8,9,10,15,17-octahydrodibenzo[c,k][1,5,10]oxadiazacyclotridecine
    • Corrigendum compound
    • 11,16-bis-(4-methylphenyl)sulfonyl-3-oxa-11,16-diazatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,17,19-hexaene
    • DTXSID60148331
    • 107933-32-4
    • 5,10-bis(4-methylbenzene-1-sulfonyl)-5,6,7,8,9,10,15,17-octahydrodibenzo[c,k][1,5,10]oxadiazacyclotridecine
    • Inchi: 1S/C32H34N2O5S2/c1-25-13-17-29(18-14-25)40(35,36)33-21-7-8-22-34(41(37,38)30-19-15-26(2)16-20-30)32-12-6-4-10-28(32)24-39-23-27-9-3-5-11-31(27)33/h3-6,9-20H,7-8,21-24H2,1-2H3
    • Chiave InChI: XBSLHVDTLLLOEL-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC(C)=CC=1)(N1C2C=CC=CC=2COCC2C=CC=CC=2N(CCCC1)S(C1C=CC(C)=CC=1)(=O)=O)(=O)=O

Proprietà calcolate

  • Massa esatta: 590.19112
  • Massa monoisotopica: 590.19091454g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 41
  • Conta legami ruotabili: 4
  • Complessità: 941
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.7
  • Superficie polare topologica: 101Ų

Proprietà sperimentali

  • PSA: 83.99
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited